molecular formula C13H16N4O2 B11745740 3-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

3-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11745740
M. Wt: 260.29 g/mol
InChI Key: YHLYKEUYLLEQFO-UHFFFAOYSA-N
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Description

3-[(4-Methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by a carboxamide group at the 5-position, a methyl group at the 1-position, and a 4-methoxybenzylamino substituent at the 3-position. This compound belongs to a broader class of pyrazole derivatives, which are widely studied for their pharmacological and material science applications due to their structural versatility .

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H16N4O2/c1-17-11(13(14)18)7-12(16-17)15-8-9-3-5-10(19-2)6-4-9/h3-7H,8H2,1-2H3,(H2,14,18)(H,15,16)

InChI Key

YHLYKEUYLLEQFO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC=C(C=C2)OC)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against several human cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit tumor growth and induce apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, which could lead to novel treatments for conditions such as inflammation and cancer .

Biological Studies

3-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is investigated for:

  • Receptor Binding : It is studied for its interaction with various biological receptors, potentially modulating signaling pathways crucial for cellular functions .
  • In vitro Studies : Experimental setups have been employed to assess the biological activities of this compound, including its effects on cell viability and proliferation in cancer models.

Material Science

The compound also finds applications in:

  • Catalysis : It serves as a catalyst in chemical reactions due to its unique structural properties, facilitating various synthetic processes.
  • Development of New Materials : Research is ongoing into its use in creating novel materials with specific properties, leveraging its chemical characteristics .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects against colorectal carcinoma cells.
Enzyme InhibitionIdentified as a potential inhibitor of specific cancer-related enzymes, suggesting therapeutic applications.
Material DevelopmentUtilized in synthesizing new materials with enhanced catalytic properties.

Mechanism of Action

The mechanism of action of 3-{[(4-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogues differ in substituents on the pyrazole core and the amino-linked groups. Below is a comparative analysis:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features
3-[(4-Methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide 1-CH₃; 3-(4-MeO-benzylamino); 5-CONH₂ C₁₃H₁₆N₄O₃ ~292.3 Enhanced solubility from 4-MeO group; potential for π-π interactions
4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide 1-CH₃; 3-CONH₂; 4-(2-EtO-benzamido); 5-C₃H₇ C₁₇H₂₂N₄O₃ 330.4 Bulky propyl and ethoxy groups may reduce solubility but improve lipophilicity
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxamide 1-CH₃; 3-tBu; 5-CONH₂ C₁₀H₁₆N₄O 224.3 tert-Butyl group increases steric hindrance, potentially limiting target binding
4-Nitro-3-methoxy-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide 3-OCH₃; 4-NO₂; 5-CONH₂; N-(4-MeO-benzyl) C₁₃H₁₄N₄O₅ 306.3 Nitro group introduces electron-withdrawing effects, altering reactivity
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 3-Ph; 5-(4-MeO-Ph); 1-carboximidamide C₁₈H₁₈N₄O 306.4 Carboximidamide group may enhance hydrogen-bonding capacity

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Substitution at the 3-position with aromatic groups (e.g., 4-methoxybenzyl) correlates with improved binding in receptor assays compared to aliphatic chains .
    • Carboxamide derivatives generally exhibit higher metabolic stability than ester or nitrile analogues due to resistance to hydrolysis .
  • Pharmacological Potential: Pyrazole carboxamides are explored as kinase inhibitors, antimicrobial agents, and cannabinoid receptor modulators (e.g., ’s anandamide derivatives) . The target compound’s balance of solubility and lipophilicity makes it a candidate for central nervous system (CNS) drug development .

Biological Activity

3-[(4-Methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative has been explored for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The structural characteristics of this compound contribute to its interaction with biological targets, making it a candidate for further research and development.

The molecular formula of 3-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is C14H19N3O, with a molecular weight of 245.32 g/mol. The compound features a methoxybenzyl group attached to the pyrazole ring, which plays a crucial role in its biological activity.

PropertyValue
Molecular FormulaC14H19N3O
Molecular Weight245.32 g/mol
IUPAC Name3-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
InChIInChI=1S/C14H19N3O/c1-4-17-11(2)14(10-16-17)15-9-12-5-7-13(18-3)8-6-12/h5-8,10,15H,4,9H2,1-3H3

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Compounds similar to 3-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide have demonstrated significant antiproliferative effects against various cancer cell lines:

  • Inhibition of Cancer Cell Growth : Research indicates that pyrazole compounds can inhibit the growth of several cancer types, including lung, breast, and colorectal cancers. For example, compounds with similar structures have shown IC50 values ranging from 0.01 µM to 42.30 µM against different cancer cell lines (e.g., MCF7 and A549) .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, some studies suggest that these compounds may act as inhibitors of tubulin polymerization or Aurora-A kinase .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also well-documented:

  • Inhibition of Inflammatory Pathways : Compounds related to 3-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
  • Experimental Models : In vivo studies using carrageenan-induced edema models have demonstrated that these compounds can significantly reduce inflammation comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored:

  • Broad-Spectrum Activity : Compounds similar to 3-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide exhibit activity against various bacterial strains (e.g., E. coli, Staphylococcus aureus) and fungi .
  • Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways within the pathogens .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Breast Cancer Study : A study involving a series of pyrazole analogs showed promising results in inhibiting MDA-MB-231 breast cancer cells with an IC50 value as low as 0.01 µM .
  • Inflammation Model : In an animal model for inflammatory diseases, a related pyrazole compound significantly reduced paw edema by over 50%, demonstrating its potential for therapeutic use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide?

  • Methodology : The synthesis typically involves a multi-step approach starting with the formation of a pyrazole core. For example:

Cyclization : React ethyl acetoacetate with phenylhydrazine derivatives under acidic conditions to form 1-methyl-1H-pyrazole intermediates .

Functionalization : Introduce the 4-methoxybenzylamine group via nucleophilic substitution or condensation reactions, often using coupling agents like EDC/HOBt in DMF .

Carboxamide formation : Treat the intermediate with ammonia or an amine source in the presence of a carbodiimide catalyst to yield the carboxamide .

  • Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DCM for amidation, ethanol for cyclization) to minimize side products.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methoxy group (δ ~3.8 ppm) and pyrazole protons (δ ~6.5–7.5 ppm) are diagnostic .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 1H-pyrazole from 2H-pyrazole tautomers) .
  • Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ expected at m/z 289.13) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodology :

  • Dose-response standardization : Use a unified assay protocol (e.g., fixed ATP concentration in kinase inhibition assays) to minimize variability .
  • Off-target profiling : Screen against related targets (e.g., other kinases or GPCRs) to identify cross-reactivity, which may explain contradictory results .
  • Structural analogs : Compare activity with derivatives (e.g., replacing 4-methoxybenzyl with 4-fluorobenzyl) to isolate substituent-specific effects .
    • Data Analysis : Apply multivariate statistical models (e.g., PCA) to correlate structural features with activity trends .

Q. What strategies improve the solubility and bioavailability of 3-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester moieties) at the carboxamide position to enhance membrane permeability .
  • Co-crystallization : Use co-formers like cyclodextrins or succinic acid to improve aqueous solubility .
  • Salt formation : React with hydrochloric acid or sodium bicarbonate to generate ionizable salts without altering pharmacophores .

Q. How can computational tools guide the optimization of this compound’s binding affinity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonds between the carboxamide and conserved lysine residues .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess conformational stability of the protein-ligand complex .
  • QSAR modeling : Train models on datasets of pyrazole analogs to predict IC50 values and prioritize synthetic targets .

Key Challenges and Future Directions

  • Stereochemical control : The 1-methyl group may induce axial chirality; chiral HPLC or asymmetric synthesis is needed for enantiopure batches .
  • Metabolic stability : Address rapid glucuronidation of the methoxy group by introducing deuterium or trifluoromethyl substitutions .

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